![molecular formula C11H16ClN3 B1465420 6-chloro-N-cycloheptylpyrimidin-4-amine CAS No. 1250796-50-9](/img/structure/B1465420.png)
6-chloro-N-cycloheptylpyrimidin-4-amine
Overview
Description
“6-chloro-N-cycloheptylpyrimidin-4-amine” is a chemical compound with the molecular formula C11H16ClN3 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “6-chloro-N-cycloheptylpyrimidin-4-amine” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, attached to a cycloheptyl group and an amine group . The chlorine atom is attached to the 6th position of the pyrimidine ring .Physical And Chemical Properties Analysis
“6-chloro-N-cycloheptylpyrimidin-4-amine” is a solid substance . Its molecular weight is 225.72 g/mol.Scientific Research Applications
Crystal Structure Analysis
Research into the crystal and molecular structures of related pyrimidinyl compounds has shown that conformational differences in these compounds lead to the formation of multiple molecules within their respective structures. These structures often feature layers stabilized by hydrogen-bonding interactions (Odell, McCluskey, Failes, & Tiekink, 2007).
Amination Reactions
Studies have explored the amination reactions of halogenopyrimidines, like 6-chloro-N-cycloheptylpyrimidin-4-amine, with potassium amide in liquid ammonia. These reactions yield various aminopyrimidine derivatives, influenced by factors such as choice of halogen and accessibility of specific positions in the pyrimidine nucleus (Rasmussen & Plas, 2010).
Molecular Docking and Synthesis
Significant research has been conducted on the synthesis and molecular docking of pyrimidine derivatives. These studies focus on their potential biological activities, such as antihypertensive effects. Advanced techniques like DFT, FT-IR, FT-Raman, and NMR are utilized to analyze the molecular structure and predict biological activities (Aayisha et al., 2019).
Regioselectivity in Chemical Reactions
Regioselective displacement reactions involving halogenopyrimidines have been a subject of interest. These studies provide insights into the formation of specific aminopyrimidine products, influenced by the molecular structure of the reactants (Doulah et al., 2014).
Antihypertensive Activity
Research has been conducted on derivatives of pyrido[2,3-d]pyrimidin-7-amine, similar to 6-chloro-N-cycloheptylpyrimidin-4-amine, for their antihypertensive activity. These compounds have been evaluated for their potential to lower blood pressure in hypertensive models (Bennett et al., 1981).
properties
IUPAC Name |
6-chloro-N-cycloheptylpyrimidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c12-10-7-11(14-8-13-10)15-9-5-3-1-2-4-6-9/h7-9H,1-6H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEUTLDMUBFEKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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